An In-depth Technical Guide to 4-Bromocyclohexanone: Chemical Properties and Reactivity
An In-depth Technical Guide to 4-Bromocyclohexanone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-bromocyclohexanone (CAS No. 22460-52-2). This versatile bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Chemical and Physical Properties
4-Bromocyclohexanone is a halogenated cyclic ketone.[1] Its structure, featuring a bromine atom at the 4-position of a cyclohexanone ring, imparts a unique combination of reactivity at both the carbonyl group and the carbon-bromine bond. The electron-withdrawing nature of the ketone functionality influences the reactivity of the bromine atom.[1]
Quantitative Data Summary
The key physical and chemical properties of 4-bromocyclohexanone are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| CAS Number | 22460-52-2 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3][4] |
| Boiling Point | 224.0 ± 33.0 °C at 760 mmHg 89-91 °C at 1.87 kPa | [1][3][4] |
| Water Solubility | 7.3 g/L (at 25 °C) | [5] |
| InChI Key | OMCGWSBEIHGWOH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CC(=O)CCC1Br | [1] |
Spectral Characterization
While a publicly available, verified spectral database entry for 4-bromocyclohexanone is not readily accessible, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The spectrum is expected to show complex multiplets in the range of 2.0-3.0 ppm for the protons alpha to the carbonyl and the bromine, and a multiplet around 4.5 ppm for the proton on the carbon bearing the bromine (CH-Br).
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¹³C NMR: The spectrum should feature a characteristic signal for the carbonyl carbon (C=O) downfield, typically around 205-210 ppm. The carbon attached to the bromine (C-Br) would appear around 50-60 ppm, with the remaining methylene carbons of the ring appearing between 30-45 ppm.
-
Infrared (IR) Spectroscopy: The most prominent absorption would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch, expected in the region of 1710-1720 cm⁻¹.[2] A peak for the C-Br stretch would be observed in the fingerprint region, typically around 500-600 cm⁻¹.
Synthesis of 4-Bromocyclohexanone
4-Bromocyclohexanone is primarily synthesized through two main routes: the direct bromination of cyclohexanone or the oxidation of a 4-bromocyclohexanol precursor.
Figure 1: Overview of primary synthetic routes to 4-bromocyclohexanone.
Experimental Protocol: Oxidation of 4-Bromocyclohexanol (Representative)
This protocol describes a general procedure for the Jones oxidation of a secondary alcohol to a ketone, which is applicable for the synthesis of 4-bromocyclohexanone from 4-bromocyclohexanol.[3]
Disclaimer: This is a representative protocol and has not been optimized for 4-bromocyclohexanol specifically. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Bromocyclohexanol
-
Acetone (reagent grade)
-
Jones Reagent (a solution of chromic trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the 4-bromocyclohexanol substrate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to a persistent green/blue, indicating the consumption of the Cr(VI) oxidant.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely and the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between diethyl ether and water.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromocyclohexanone.
-
The product can be further purified by vacuum distillation.[1]
Chemical Reactivity and Applications
4-Bromocyclohexanone's bifunctional nature allows for a wide range of chemical transformations, making it a key building block for more complex molecules.
Reactivity at the Carbonyl Group
The ketone functionality can undergo standard carbonyl reactions, most notably reduction to the corresponding alcohol.
Figure 2: Workflow for the reduction of the ketone in 4-bromocyclohexanone.
Experimental Protocol: Reduction with Sodium Borohydride (Representative)
This protocol is a general method for the reduction of a cyclohexanone derivative.
Materials:
-
4-Bromocyclohexanone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
3M Hydrochloric acid
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromocyclohexanone in methanol or ethanol in a flask and cool the solution in an ice bath.
-
In small portions, carefully add sodium borohydride to the stirred solution. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Slowly add 3M HCl to quench the reaction and neutralize the mixture.
-
Extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain 4-bromocyclohexanol as a mixture of cis and trans isomers.
Reactivity at the C-Br Bond: Nucleophilic Substitution
The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups. This Sₙ2 reaction is a cornerstone of its utility in synthesis.
Figure 3: General mechanism for Sₙ2 reaction at the C4 position.
Experimental Protocol: Synthesis of 4-Azidocyclohexanone (Representative)
This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides using sodium azide in a polar aprotic solvent.[1]
Disclaimer: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety procedures.
Materials:
-
4-Bromocyclohexanone
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Dissolve 4-bromocyclohexanone in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into a larger volume of cold water.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers and wash thoroughly with water and then brine to remove the DMSO and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-azidocyclohexanone.
-
Further purification can be achieved via column chromatography if necessary.
Applications in Drug Discovery
The cyclohexanone framework is a common motif in many biologically active molecules.[3] 4-Bromocyclohexanone serves as a starting material for synthesizing derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of novel open-chained analogues of epibatidine, a potent analgesic, demonstrating its utility in generating compound libraries for screening.
Safety and Handling
4-Bromocyclohexanone is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin, eyes, and inhalation of vapors.[1] Store in a cool, dry place away from incompatible materials.[1]
This guide provides a foundational understanding of 4-bromocyclohexanone for chemical researchers. The combination of its accessible synthesis and dual reactivity ensures its continued importance as a versatile building block in modern organic chemistry.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Synthesis of Bioactive Molecules IV review [soci.org]
- 5. The Reactions of Dmso with Arylaldehydes in the Presence of Sodium Hydride † | Semantic Scholar [semanticscholar.org]
